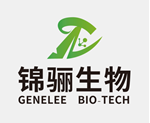Cas no 2580097-01-2 ((2R)-2-{(tert-butoxy)carbonylamino}-3-(carboxymethyl)disulfanylpropanoic acid)

2580097-01-2 structure
商品名:(2R)-2-{(tert-butoxy)carbonylamino}-3-(carboxymethyl)disulfanylpropanoic acid
(2R)-2-{(tert-butoxy)carbonylamino}-3-(carboxymethyl)disulfanylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 2580097-01-2
- EN300-27732886
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(carboxymethyl)disulfanyl]propanoic acid
- (2R)-2-{(tert-butoxy)carbonylamino}-3-(carboxymethyl)disulfanylpropanoic acid
-
- インチ: 1S/C10H17NO6S2/c1-10(2,3)17-9(16)11-6(8(14)15)4-18-19-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m0/s1
- InChIKey: SIWJXXJSWBULNO-LURJTMIESA-N
- ほほえんだ: S(C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)SCC(=O)O
計算された属性
- せいみつぶんしりょう: 311.04972961g/mol
- どういたいしつりょう: 311.04972961g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 9
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 164Ų
(2R)-2-{(tert-butoxy)carbonylamino}-3-(carboxymethyl)disulfanylpropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27732886-2.5g |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(carboxymethyl)disulfanyl]propanoic acid |
2580097-01-2 | 95.0% | 2.5g |
$3925.0 | 2025-03-19 | |
| Enamine | EN300-27732886-5.0g |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(carboxymethyl)disulfanyl]propanoic acid |
2580097-01-2 | 95.0% | 5.0g |
$5807.0 | 2025-03-19 | |
| Enamine | EN300-27732886-0.05g |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(carboxymethyl)disulfanyl]propanoic acid |
2580097-01-2 | 95.0% | 0.05g |
$1682.0 | 2025-03-19 | |
| Enamine | EN300-27732886-1g |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(carboxymethyl)disulfanyl]propanoic acid |
2580097-01-2 | 1g |
$2002.0 | 2023-09-10 | ||
| Enamine | EN300-27732886-0.1g |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(carboxymethyl)disulfanyl]propanoic acid |
2580097-01-2 | 95.0% | 0.1g |
$1761.0 | 2025-03-19 | |
| Enamine | EN300-27732886-0.25g |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(carboxymethyl)disulfanyl]propanoic acid |
2580097-01-2 | 95.0% | 0.25g |
$1841.0 | 2025-03-19 | |
| Enamine | EN300-27732886-10.0g |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(carboxymethyl)disulfanyl]propanoic acid |
2580097-01-2 | 95.0% | 10.0g |
$8611.0 | 2025-03-19 | |
| Enamine | EN300-27732886-1.0g |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(carboxymethyl)disulfanyl]propanoic acid |
2580097-01-2 | 95.0% | 1.0g |
$2002.0 | 2025-03-19 | |
| Enamine | EN300-27732886-0.5g |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(carboxymethyl)disulfanyl]propanoic acid |
2580097-01-2 | 95.0% | 0.5g |
$1922.0 | 2025-03-19 | |
| Enamine | EN300-27732886-5g |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(carboxymethyl)disulfanyl]propanoic acid |
2580097-01-2 | 5g |
$5807.0 | 2023-09-10 |
(2R)-2-{(tert-butoxy)carbonylamino}-3-(carboxymethyl)disulfanylpropanoic acid 関連文献
-
1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
2580097-01-2 ((2R)-2-{(tert-butoxy)carbonylamino}-3-(carboxymethyl)disulfanylpropanoic acid) 関連製品
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
